molecular formula C18H21O3P B12898438 2-(Diphenylphosphoryl)ethyl butyrate

2-(Diphenylphosphoryl)ethyl butyrate

Katalognummer: B12898438
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: OWOLHSRDUHJTFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diphenylphosphoryl)ethyl butyrate is an organic compound belonging to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavoring agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)ethyl butyrate typically involves the esterification of butyric acid with 2-(diphenylphosphoryl)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Butyric Acid+2-(Diphenylphosphoryl)ethanol2-(Diphenylphosphoryl)ethyl butyrate+Water\text{Butyric Acid} + \text{2-(Diphenylphosphoryl)ethanol} \rightarrow \text{this compound} + \text{Water} Butyric Acid+2-(Diphenylphosphoryl)ethanol→2-(Diphenylphosphoryl)ethyl butyrate+Water

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester from the reaction mixture.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diphenylphosphoryl)ethyl butyrate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and 2-(diphenylphosphoryl)ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Butyric acid and 2-(diphenylphosphoryl)ethanol.

    Reduction: 2-(Diphenylphosphoryl)ethanol.

    Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Diphenylphosphoryl)ethyl butyrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 2-(Diphenylphosphoryl)ethyl butyrate involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The ester bond can be cleaved under specific conditions, leading to the release of active intermediates that can participate in further chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl butyrate: A simpler ester with a similar butyrate backbone but lacking the diphenylphosphoryl group.

    Methyl butyrate: Another ester with a butyrate backbone but with a methyl group instead of the diphenylphosphoryl group.

    2-(Diphenylphosphoryl)ethanol: The alcohol precursor used in the synthesis of 2-(Diphenylphosphoryl)ethyl butyrate.

Uniqueness

This compound is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s reactivity and allows for a broader range of chemical transformations compared to simpler esters like ethyl butyrate and methyl butyrate.

Eigenschaften

Molekularformel

C18H21O3P

Molekulargewicht

316.3 g/mol

IUPAC-Name

2-diphenylphosphorylethyl butanoate

InChI

InChI=1S/C18H21O3P/c1-2-9-18(19)21-14-15-22(20,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3

InChI-Schlüssel

OWOLHSRDUHJTFO-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.